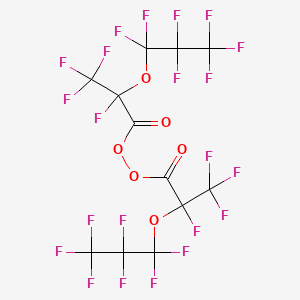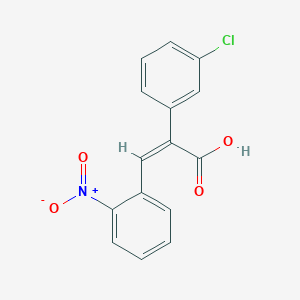
(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid typically involves the condensation of 3-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different substituents replacing the chlorine atom.
科学研究应用
(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid: Unique due to the presence of both chlorophenyl and nitrophenyl groups.
(Z)-2-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
(Z)-2-(3-chlorophenyl)-3-(2-aminophenyl)prop-2-enoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
56988-12-6 |
|---|---|
分子式 |
C15H10ClNO4 |
分子量 |
303.69 g/mol |
IUPAC 名称 |
(Z)-2-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H10ClNO4/c16-12-6-3-5-10(8-12)13(15(18)19)9-11-4-1-2-7-14(11)17(20)21/h1-9H,(H,18,19)/b13-9- |
InChI 键 |
MHGFCRVKOVMQNP-LCYFTJDESA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C(/C2=CC(=CC=C2)Cl)\C(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C=C(C2=CC(=CC=C2)Cl)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


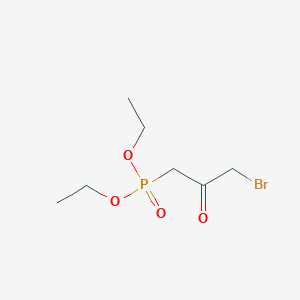
![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
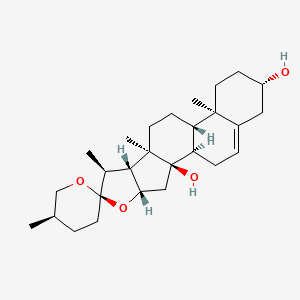
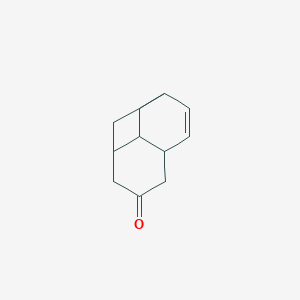
![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
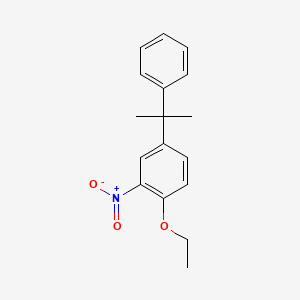
![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)
![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)
![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)

